![molecular formula C18H13F3N2O4S B2364581 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2379987-21-8](/img/structure/B2364581.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, also known as FTI-277, is a small molecule inhibitor that specifically targets farnesyltransferase. Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the attachment of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. FTI-277 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the activity of oncogenic proteins that require farnesylation for their function.
作用機序
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide specifically targets farnesyltransferase, an enzyme that is responsible for the attachment of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This post-translational modification is crucial for the function of various oncogenic proteins, including Ras. N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide inhibits the activity of farnesyltransferase by binding to the enzyme's active site, thereby preventing the attachment of the farnesyl group to its target protein. This leads to the mislocalization and subsequent inactivation of the target protein.
Biochemical and Physiological Effects:
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. Inhibition of farnesylation by N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide leads to the mislocalization and subsequent inactivation of oncogenic proteins, including Ras. This can lead to the inhibition of various cell signaling pathways that are crucial for the survival and proliferation of cancer cells. Additionally, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide is its specificity for farnesyltransferase, which allows for the selective inhibition of oncogenic proteins that require farnesylation for their function. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, one limitation of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide is its relatively low potency, which can limit its effectiveness in certain cancer types. Additionally, the synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide can be challenging, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide and its potential use in cancer therapy. One area of research is the development of more potent analogs of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide that can overcome its limitations in certain cancer types. Additionally, the combination of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide with other targeted therapies or chemotherapy agents may enhance its anti-tumor effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, which can help to identify patients who are most likely to benefit from this therapy. Finally, the development of more efficient and cost-effective synthesis methods for N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide may increase its availability for research purposes.
合成法
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide can be synthesized using a multi-step process that involves the reaction of various reagents to form the final product. The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide typically involves the use of organic solvents such as dichloromethane and acetonitrile, as well as various coupling agents and protecting groups. One commonly used method for the synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-5-(furan-2-yl)thiophene in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with N-(tert-butoxycarbonyl)-L-valyl chloride to form the final product.
科学的研究の応用
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of oncogenic proteins that require farnesylation for their function. One such protein is Ras, a GTPase that plays a crucial role in cell signaling pathways and is frequently mutated in various types of cancer. N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to inhibit the farnesylation of Ras, leading to its mislocalization and subsequent inactivation. This has been demonstrated in various preclinical studies using cell lines and animal models of cancer, where N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to have anti-tumor effects.
特性
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)23-17(25)16(24)22-9-14-8-11(10-28-14)15-2-1-7-26-15/h1-8,10H,9H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKSPUECWAIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

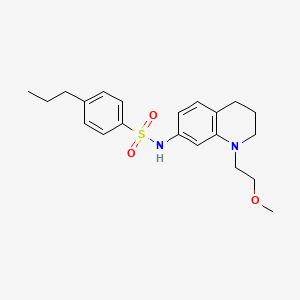
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
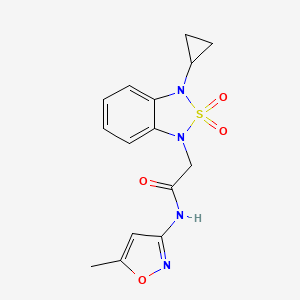
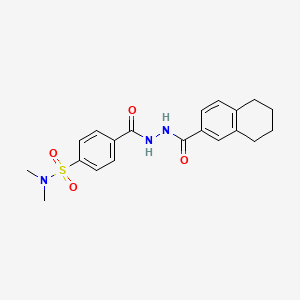

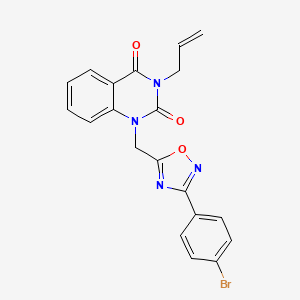


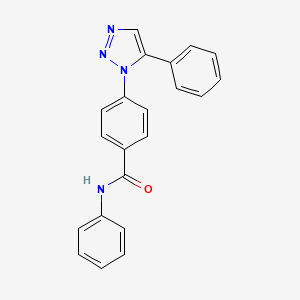

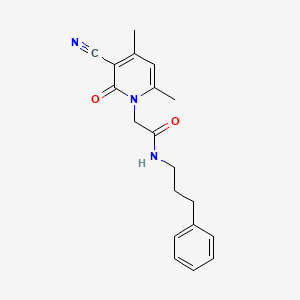
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
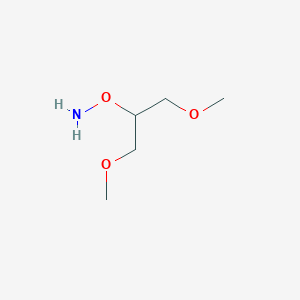
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)